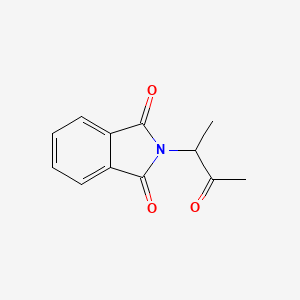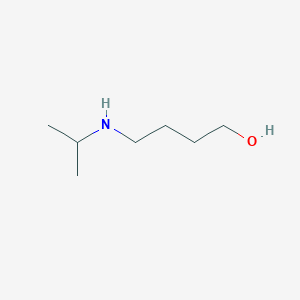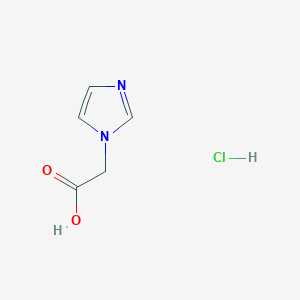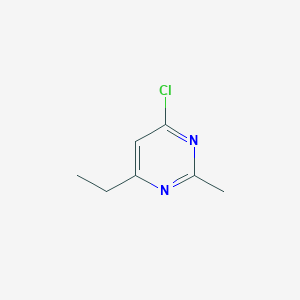
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
概要
説明
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid is an organic compound that features a hydrazine functional group attached to a propanoic acid backbone, with a 3,4-dimethoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Hydrazone: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with hydrazine to form the corresponding hydrazone.
Alkylation: The hydrazone is then alkylated using a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylpropanoic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid is unique due to the presence of both a hydrazine group and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
特性
CAS番号 |
28860-96-0 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC名 |
(2S)-3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(14-13,11(15)16)7-8-4-5-9(17-2)10(6-8)18-3/h4-6,14H,7,13H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChIキー |
RPCRUCVXKKSQBD-LBPRGKRZSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |
異性体SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |
Key on ui other cas no. |
937203-35-5 28860-96-0 |
ピクトグラム |
Irritant; Health Hazard |
配列 |
X |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)








